2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Description
2-(4-Isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a thiazole ring and substituted aromatic groups. Its structure includes a central acetamide scaffold with a 4-isopropylanilino group and a phenyl moiety at the α-carbon, coupled to a 1,3-thiazol-2-ylamine. This compound is of interest in medicinal chemistry due to the thiazole ring’s prevalence in bioactive molecules, such as antibiotics and kinase inhibitors.
Properties
IUPAC Name |
2-phenyl-2-(4-propan-2-ylanilino)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14(2)15-8-10-17(11-9-15)22-18(16-6-4-3-5-7-16)19(24)23-20-21-12-13-25-20/h3-14,18,22H,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYPRJRZFCSPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.
Amination: The thiazole derivative is then subjected to an amination reaction with 4-isopropylaniline to introduce the anilino group.
Acylation: Finally, the compound undergoes acylation with phenylacetyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents, electrophiles like alkyl halides in non-polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial cell membranes or cancer cell receptors.
Pathways Involved: It can disrupt cell membrane integrity in bacteria or inhibit signaling pathways in cancer cells, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural uniqueness lies in its 4-isopropylanilino and phenyl substituents. Comparisons with similar acetamide-thiazole derivatives reveal how substituents influence physicochemical and biological properties:
*Calculated based on molecular formula.
Crystallographic and Spectral Insights
Biological Activity
2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Characterized by its complex structure, it integrates an isopropyl group attached to an aniline moiety, a phenyl group, and a thiazole ring. This compound belongs to the acetamide class and may exhibit various pharmacological effects.
Chemical Structure and Properties
The molecular formula of 2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is C20H21N3OS, with a molecular weight of approximately 351.465 g/mol. Its structure can be represented as follows:
| Attribute | Value |
|---|---|
| Molecular Formula | C20H21N3OS |
| Molecular Weight | 351.465 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
Biological Activity
Research indicates that compounds similar to 2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives with thiazole rings can induce apoptosis in cancer cells. For instance, compounds structurally related to this acetamide have been evaluated against various cancer cell lines, such as PC3 (prostate cancer) and MCF7 (breast cancer), demonstrating significant anticancer properties through mechanisms involving caspase activation .
- Apoptosis Induction : The ability to trigger apoptosis is critical for anticancer agents. Research has demonstrated that certain thiazole derivatives can activate caspases 3 and 9 in cancer cell lines, suggesting a pathway through which these compounds exert their anticancer effects .
Case Studies
A notable study evaluated a series of thiazole derivatives for their anticancer efficacy. The results indicated that specific substitutions on the thiazole ring significantly influenced biological activity. Compounds that activated caspases showed enhanced anticancer properties compared to others .
The mechanisms by which 2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide exerts its biological effects include:
- Caspase Activation : The activation of caspases is a hallmark of apoptosis. Compounds related to this acetamide have been shown to enhance caspase activity in various cancer cell lines, indicating their potential as therapeutic agents .
- Interaction Profiles : This compound may interact with multiple biological targets, which can be assessed through techniques such as molecular docking and binding affinity studies. Such interactions are crucial for understanding its pharmacodynamics and therapeutic potential.
Comparative Analysis with Similar Compounds
The following table highlights notable compounds structurally related to 2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(4-methylphenoxy)-N-(1,3-thiazol-2-ylmethyl)acetamide | Contains a methyl group instead of isopropyl | Potentially different pharmacological profiles |
| N-(4-isopropylphenyl)-N-(1,3-thiazol-5-yl)methylacetamide | Different thiazole substitution | May exhibit distinct biological activities |
| 2-(4-isopropylanilino)-N-(5-methylthiazol-2-yl)acetamide | Variation in thiazole ring substitution | Could enhance selectivity towards specific targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
